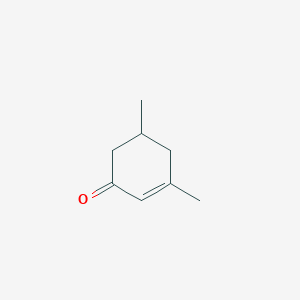

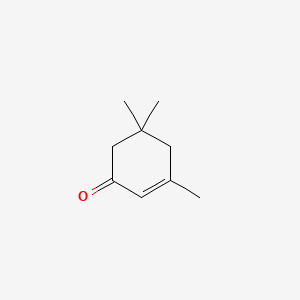

3,5-Dimethyl-2-cyclohexen-1-one

説明

特性

IUPAC Name |

3,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-6-3-7(2)5-8(9)4-6/h4,7H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQKKFBBAODEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870848 | |

| Record name | 3,5-Dimethylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-09-7 | |

| Record name | 3,5-Dimethyl-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylcyclohex-2-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethyl-2-cyclohexen-1-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-2-cyclohexen-1-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3,5-Dimethyl-2-cyclohexen-1-one from Diethyl 2,4-diacetyl-3-methylpentanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethyl-2-cyclohexen-1-one from diethyl 2,4-diacetyl-3-methylpentanedioate. This transformation is a classic example of an acid-catalyzed intramolecular cyclization reaction, yielding a valuable cyclohexenone building block utilized in the synthesis of various complex organic molecules. This document details the reaction mechanism, a validated experimental protocol, and relevant physicochemical and spectroscopic data.

Reaction Overview and Mechanism

The synthesis proceeds via an acid-catalyzed intramolecular aldol (B89426) condensation of the starting material, diethyl 2,4-diacetyl-3-methylpentanedioate. The reaction mechanism can be broken down into the following key steps:

-

Enolization: In the presence of a strong acid, one of the acetyl carbonyls of the starting material undergoes tautomerization to its enol form.

-

Intramolecular Aldol Addition: The enol acts as a nucleophile, attacking the second protonated acetyl carbonyl within the same molecule, leading to the formation of a six-membered ring intermediate.

-

Dehydration: The resulting β-hydroxy ketone readily undergoes acid-catalyzed dehydration to form an α,β-unsaturated ketone.

-

Hydrolysis and Decarboxylation: The ethyl ester groups are hydrolyzed to carboxylic acids under the acidic conditions, and subsequent heating promotes decarboxylation to yield the final product, this compound.

This sequence of reactions provides an efficient route to the target cyclohexenone from a readily accessible acyclic precursor.

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for the starting material and the final product is presented below for easy reference and comparison.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Diethyl 2,4-diacetyl-3-methylpentanedioate | 5409-57-4 | C₁₄H₂₂O₆ | 286.32 | Not available |

| This compound | 1123-09-7 | C₈H₁₂O | 124.18 | 211 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR | Data available in chemical databases. |

| ¹³C NMR | Data available in chemical databases. |

| Infrared (IR) | Characteristic absorptions for a conjugated ketone are expected around 1670 cm⁻¹ (C=O stretch) and 1620 cm⁻¹ (C=C stretch). The NIST Chemistry WebBook provides a gas-phase IR spectrum for this compound. PubChem also lists available IR spectra. |

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of this compound from diethyl 2,4-diacetyl-3-methylpentanedioate.[1]

Materials and Reagents:

-

Diethyl 2,4-diacetyl-3-methylpentanedioate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

Unglazed porcelain pieces

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Calcium Chloride (CaCl₂)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, prepare a mixture of 400 g of water and 100 g of concentrated sulfuric acid.

-

Addition of Starting Material: Liquefy the diethyl 2,4-diacetyl-3-methylpentanedioate by gentle heating in a water bath and pour it into the acid solution. Add a few pieces of unglazed porcelain to ensure smooth boiling.

-

Heating and Reflux: Heat the reaction mixture to a lively boil on a wire gauze. Continue heating under reflux for approximately seven hours.

-

Steam Distillation (Day 1): After the initial reflux period, replace the reflux condenser with a standard distillation setup. Pass steam into the mixture to distill off about 100 mL of the product-containing aqueous layer. Store the distillate in a sealed container.

-

Continued Reaction and Distillation (Day 2 & 3): On the second and third days, repeat the seven-hour reflux period, followed by the collection of another 100 mL of distillate via steam distillation.

-

Completion of Distillation: Continue the steam distillation until only a minute amount of oil, if any, separates from a test portion of the distillate when saturated with solid potassium carbonate.

-

Work-up and Isolation:

-

Combine all the collected distillates.

-

Add solid, anhydrous potassium carbonate to the combined distillates until the solution is saturated. A brownish-red oily layer of 3,5-dimethylcyclohex-2-en-1-one and ethanol (B145695) will separate.

-

Separate the oily layer using a separatory funnel.

-

Distill off the ethanol from the separated oily layer.

-

-

Purification:

-

Dry the remaining residue over calcium chloride.

-

Purify the dried product by fractional distillation. Collect the fraction that boils between 200-215 °C. The pure compound has a boiling point of 211 °C.[1]

-

Expected Yield: 15-20 g.[1]

Mandatory Visualizations

Diagram 1: Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Diagram 2: Experimental Workflow

Caption: Experimental workflow for the synthesis and purification.

Modern and Alternative Synthetic Approaches

While the described method is a robust and historically significant synthesis, modern organic chemistry offers several alternative routes to cyclohexenone derivatives. For instance, the Robinson annulation is a powerful tool for the construction of six-membered rings. This reaction typically involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. Although the starting material in the primary protocol is already a 1,5-dicarbonyl compound, the principles of the Robinson annulation are fundamental to the synthesis of many cyclohexenones.

Researchers seeking alternative or more stereoselective syntheses might consider employing organocatalytic methods, such as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, which utilizes proline to catalyze asymmetric intramolecular aldol cyclizations. These modern approaches can offer advantages in terms of enantioselectivity and milder reaction conditions.

Conclusion

The acid-catalyzed cyclization of diethyl 2,4-diacetyl-3-methylpentanedioate provides a reliable method for the synthesis of this compound. This technical guide has outlined the reaction mechanism, a detailed experimental protocol, and the available physicochemical and spectroscopic data to aid researchers in the successful execution and understanding of this important transformation. The exploration of modern synthetic alternatives may offer further opportunities for optimization and stereochemical control.

References

An In-depth Technical Guide on the Physical Properties of 3,5-Dimethyl-2-cyclohexen-1-one

This technical guide provides a comprehensive overview of the key physical properties of 3,5-Dimethyl-2-cyclohexen-1-one, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and logical workflows to facilitate understanding and application in a laboratory setting.

Core Physical Properties

This compound is a cyclic ketone with established physical characteristics that are crucial for its handling, purification, and application in chemical synthesis. The primary physical constants, boiling point and density, are summarized below.

Data Presentation: Physical Properties of this compound

| Physical Property | Value | Conditions | Citations |

| Boiling Point | 211-212 °C | At 760 mmHg (standard atmospheric pressure) | [1][2][3][4] |

| 208.5 °C | At 760 mmHg | [5] | |

| Density | 0.881 g/mL | At 25 °C | [1][2][3] |

| 0.88 g/cm³ | Not specified | [4][6] | |

| Specific Gravity | 0.881 | At 25 °C | [5] |

Experimental Protocols

The determination of boiling point and density for organic compounds like this compound follows well-established laboratory procedures. These protocols are fundamental for verifying the purity and identity of a substance.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For an organic ketone, this is a key indicator of purity.

Methodology: Capillary Method (Siwoloboff Method)

A common and effective method for determining the boiling point of small quantities of a liquid is the capillary method.

-

Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small test tube or a Thiele tube containing a boiling chip.

-

Apparatus Setup: A thermometer is immersed in the liquid. A capillary tube, sealed at one end, is inverted and placed into the liquid sample with its open end submerged.

-

Heating: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube will be expelled, seen as a stream of bubbles emerging from the open end of the capillary.

-

Observation: The heating is continued until a rapid and continuous stream of bubbles is observed. At this point, the heating is stopped.

-

Boiling Point Reading: The liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This signifies that the vapor pressure of the sample is equal to the atmospheric pressure.[7]

-

Verification: For accuracy, the procedure can be repeated to obtain a consistent boiling point range.

Logical Workflow for Boiling Point Determination

Caption: Workflow for experimental boiling point determination using the capillary method.

2.2. Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume.[8] For a liquid, it is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).

Methodology: Volumetric Flask and Balance Method

-

Mass of Empty Flask: A clean, dry volumetric flask of a known volume (e.g., 10 mL or 25 mL) is accurately weighed on an analytical balance. This mass is recorded as M1.

-

Filling the Flask: The liquid sample, this compound, is carefully added to the volumetric flask until the bottom of the meniscus aligns precisely with the calibration mark on the neck of the flask. The temperature of the liquid should be recorded, as density is temperature-dependent.

-

Mass of Filled Flask: The filled volumetric flask is weighed again on the same analytical balance. This mass is recorded as M2.

-

Calculation: The mass of the liquid (M_liquid) is calculated by subtracting the mass of the empty flask from the mass of the filled flask (M_liquid = M2 - M1).

-

Density Calculation: The density (ρ) is then calculated by dividing the mass of the liquid by the known volume (V) of the flask: ρ = M_liquid / V .[8][9]

-

Replication: The measurement should be repeated at least twice to ensure accuracy and the average value is reported.

Logical Workflow for Density Measurement

Caption: Workflow for determining the density of a liquid using a volumetric flask.

References

- 1. 3,5-二甲基-2-环己烯-1-酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemicalpoint.eu [chemicalpoint.eu]

- 3. This compound | 1123-09-7 [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound, 1123-09-7 [thegoodscentscompany.com]

- 6. This compound(1123-09-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 9. youtube.com [youtube.com]

Spectroscopic data of 3,5-Dimethyl-2-cyclohexen-1-one (1H NMR, 13C NMR, IR, MS)

This guide provides a comprehensive overview of the spectroscopic data for 3,5-Dimethyl-2-cyclohexen-1-one, a valuable intermediate in organic synthesis. The following sections detail the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Data Presentation

The spectroscopic data for this compound (CAS No: 1123-09-7, Molecular Formula: C₈H₁₂O, Molecular Weight: 124.18 g/mol ) are summarized in the tables below.[1][2][3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | Singlet | 1H | H-2 |

| ~2.2 | Multiplet | 1H | H-5 |

| ~2.1 | Multiplet | 2H | H-4 |

| ~1.9 | Multiplet | 2H | H-6 |

| ~1.9 | Singlet | 3H | C3-CH₃ |

| ~1.0 | Doublet | 3H | C5-CH₃ |

Note: The presented ¹H NMR data is a representative spectrum and chemical shifts may vary slightly depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom |

| ~200 | C-1 (C=O) |

| ~160 | C-3 (C=C) |

| ~125 | C-2 (C=C) |

| ~50 | C-4 (CH₂) |

| ~40 | C-6 (CH₂) |

| ~30 | C-5 (CH) |

| ~25 | C3-CH₃ |

| ~20 | C5-CH₃ |

Note: The presented ¹³C NMR data is a representative spectrum and chemical shifts may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1670 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1620 | Medium | C=C stretch |

| ~1450 | Medium | C-H bend (alkane) |

| ~1375 | Medium | C-H bend (alkane) |

Note: The IR spectrum is typically recorded from a neat liquid film.[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 124 | ~40 | [M]⁺ (Molecular Ion) |

| 82 | 100 | [M - C₃H₆]⁺ (Retro-Diels-Alder) |

| 67 | ~50 | [C₅H₇]⁺ |

| 54 | ~30 | [C₄H₆]⁺ |

| 39 | ~45 | [C₃H₃]⁺ |

Note: The fragmentation pattern is based on Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.[4][5] A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference the residual solvent peak.[5][6]

-

¹H NMR Acquisition : A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For a high-quality spectrum, 16 to 64 scans are typically co-added.

-

¹³C NMR Acquisition : A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.[7][8] Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) is required to achieve a good signal-to-noise ratio. A relaxation delay of 2-5 seconds is used.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to obtain the infrared spectrum.

-

Sample Preparation : As this compound is a liquid at room temperature, a neat spectrum is obtained by placing a drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.[9][10][11] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[10][12]

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[11] A background spectrum of the clean salt plates or ATR crystal is first recorded and automatically subtracted from the sample spectrum.[10] To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for obtaining the mass spectrum of volatile compounds like this compound.

-

Sample Preparation : A dilute solution of the compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Gas Chromatography (GC) : A small volume (typically 1 µL) of the solution is injected into the GC, which is equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the compound from any impurities. Helium is typically used as the carrier gas.[13]

-

Mass Spectrometry (MS) : The eluent from the GC column is directed into the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The mass spectrum is recorded over a mass range of, for example, 35-300 amu.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. 3,5-Dimethylcyclohex-2-en-1-one | C8H12O | CID 14291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-二甲基-2-环己烯-1-酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Cyclohexen-1-one, 3,5-dimethyl- [webbook.nist.gov]

- 4. web.mit.edu [web.mit.edu]

- 5. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. nmr.ceitec.cz [nmr.ceitec.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,5-Dimethyl-2-cyclohexen-1-one: Commercial Availability, Purity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethyl-2-cyclohexen-1-one, a versatile chemical intermediate. The document details its commercial availability, typical purity levels, and methods for its synthesis, purification, and analysis. Furthermore, it explores the potential applications of its derivatives in drug development, with a specific focus on their role as tyrosinase inhibitors for the management of hyperpigmentation disorders.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. For research and development purposes, it is typically supplied in high purity, most commonly at ≥98%. The following table summarizes the availability from several key suppliers.

| Supplier | Reported Purity | CAS Number |

| Santa Cruz Biotechnology | ≥98% | 1123-09-7[1] |

| Amerigo Scientific | 98% | 1123-09-7 |

| Sigma-Aldrich | 98% | 1123-09-7 |

| BOC Sciences | Not specified, but offers a range of services for drug discovery and development. | 1123-09-7 |

| MedChemExpress | Not specified, sold as a precursor for research use. | 1123-09-7[2][3] |

| Pharmaffiliates | High purity | 1123-09-7[4] |

Table 1: Commercial Availability and Purity of this compound

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 2. These properties are crucial for its handling, synthesis, and purification.

| Property | Value |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| Appearance | Liquid |

| Boiling Point | 211-212 °C (lit.) |

| Density | 0.881 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.483 (lit.) |

Table 2: Physicochemical Properties of this compound

Synthesis and Purification

While this compound is commercially available, in-house synthesis may be required for specific research applications or large-scale production.

Synthesis Methodologies

One established, albeit older, method for the synthesis of this compound involves the acid-catalyzed cyclization of diethyl 2,4-diacetyl-3-methylpentanedioate.

A more modern and widely applicable approach for the synthesis of cyclohexenone derivatives is the Robinson annulation .[1][5] This reaction involves a Michael addition of a ketone to a methyl vinyl ketone, followed by an intramolecular aldol (B89426) condensation to form the six-membered ring.[5]

Experimental Protocol: Synthesis via Acid-Catalyzed Cyclization

This protocol is adapted from a historical synthetic method.

Materials:

-

Diethyl 2,4-diacetyl-3-methylpentanedioate

-

Concentrated sulfuric acid

-

Water

-

Unglazed porcelain pieces

-

Anhydrous potassium carbonate

-

Calcium chloride

Procedure:

-

A mixture of 400 g of water and 100 g of concentrated sulfuric acid is prepared in a round-bottom flask equipped with a reflux condenser.

-

Liquefied diethyl 2,4-diacetyl-3-methylpentanedioate is added to the flask along with a few pieces of unglazed porcelain to ensure smooth boiling.

-

The reaction mixture is heated to a vigorous boil and refluxed for approximately seven hours.

-

After reflux, the condenser is arranged for distillation, and steam is passed through the mixture to collect about 100 mL of distillate. The flask is heated to maintain the boiling point of its contents.

-

This process of reflux followed by steam distillation is repeated on two subsequent days.

-

The distillation is complete when a test portion of the distillate, upon saturation with solid potassium carbonate, no longer separates an oily layer.

-

The collected distillates are combined, and solid anhydrous potassium carbonate is added until saturation.

-

A brownish-red oily layer of 3,5-dimethylcyclohex-2-en-1-one and alcohol will separate.

-

The oily layer is separated using a dropping funnel, and the alcohol is removed by distillation.

-

The residue is dried over calcium chloride and then purified by fractional distillation. The fraction collected between 200-215 °C is the desired product.

Caption: Workflow for the synthesis of this compound.

Purification

Fractional distillation under reduced pressure is a common and effective method for purifying this compound, especially for removing impurities with different boiling points.[6][7] For impurities with similar boiling points or for achieving very high purity, column chromatography is recommended.[6]

Experimental Protocol: Purification by Fractional Distillation

This protocol is a general guideline and may need to be optimized based on the specific impurities present.

Materials:

-

Crude this compound

-

Fractional distillation apparatus (including a Vigreux or packed column)

-

Vacuum source and gauge

-

Heating mantle with stirrer

-

Boiling chips or magnetic stir bar

Procedure:

-

Assemble the fractional distillation apparatus.

-

Place the crude this compound into the distillation flask with boiling chips or a stir bar.

-

Slowly apply a vacuum to the system, monitoring the pressure.

-

Gently heat the distillation flask.

-

Collect any low-boiling forerun in a separate receiving flask.

-

When the temperature at the distillation head stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.

-

Stop the distillation when the temperature begins to drop or when only a small amount of residue remains.

Caption: Workflow for the purification of this compound.

Purity Analysis

To ensure the quality and reliability of experimental results, the purity of this compound should be rigorously assessed. Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful techniques for this purpose.[8][9]

GC-MS Analysis

GC-MS is a highly sensitive method for separating and identifying volatile compounds. The gas chromatograph separates the components of a sample, and the mass spectrometer provides a mass spectrum that can be used for identification by comparison to spectral libraries.[9]

Experimental Protocol: GC-MS Purity Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., a mid-polar or polar column)[10]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Injection: Inject a small volume of the prepared sample into the GC.

-

Separation: The sample components are separated on the GC column based on their volatility and interaction with the stationary phase. A typical temperature program would involve an initial hold followed by a gradual ramp to a final temperature.

-

Detection and Analysis: The separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are recorded.

-

Quantification: The purity is determined by calculating the relative peak area of the this compound peak compared to the total area of all detected peaks.

Quantitative ¹H NMR (qNMR) Analysis

qNMR is a powerful technique for determining the purity of a compound by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.[11][12][13][14]

Experimental Protocol: qNMR Purity Analysis

Materials:

-

This compound sample

-

A certified internal standard (e.g., maleic acid or dimethyl sulfone)

-

Deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆)

-

High-field NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of the this compound sample and the internal standard into an NMR tube.

-

Dissolution: Dissolve the mixture in a known volume of the deuterated solvent.

-

Data Acquisition: Acquire the ¹H NMR spectrum, ensuring that the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T₁ relaxation time).

-

Data Processing: Process the spectrum, including phasing and baseline correction.

-

Quantification: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated based on the ratio of these integrals, the number of protons giving rise to each signal, and the accurately weighed masses of the sample and the standard.[15]

Caption: Workflow for the purity analysis of this compound.

Application in Drug Development: Tyrosinase Inhibition

While this compound itself has limited documented biological activity, its derivatives have shown promise as therapeutic agents. A notable area of investigation is their potential as tyrosinase inhibitors .[16]

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin, hair, and eye color.[17][18] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots.[4][17] Therefore, inhibitors of tyrosinase are of great interest in dermatology and cosmetology for the development of skin-lightening and depigmenting agents.[2][18]

Derivatives of this compound, specifically arylmethylene-bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) compounds, have been synthesized and evaluated for their ability to inhibit tyrosinase activity.[16]

Mechanism of Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes two key reactions in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase activity).[2] Dopaquinone is a precursor to melanin.

Tyrosinase inhibitors can act through various mechanisms, including:

-

Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.[2]

-

Non-competitive inhibition: The inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its activity.[3]

-

Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[18]

-

Copper chelation: Some inhibitors can chelate the copper ions in the active site of tyrosinase, rendering the enzyme inactive.[2]

Caption: The role of tyrosinase in melanin synthesis and its inhibition.

This technical guide has provided a detailed overview of this compound, from its commercial sourcing to its potential applications in the development of novel therapeutic agents. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug discovery.

References

- 1. jk-sci.com [jk-sci.com]

- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of tyrosinase activity and melanin production by the chalcone derivative 1-(2-cyclohexylmethoxy-6-hydroxy-phenyl)-3-(4-hydroxymethyl-phenyl)-propenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Robinson annulation - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. US2845384A - Distillation of cyclohexanone from mixtures containing cyclohexanone, cyclohexanol, and water - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. pubsapp.acs.org [pubsapp.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

The Synthetic Gateway: 3,5-Dimethyl-2-cyclohexen-1-one as a Versatile Precursor for Polyene Chromophores

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Polyene chromophores, characterized by their system of conjugated double bonds, are fundamental components in a vast array of biologically active molecules and functional materials. Their unique electronic and photophysical properties make them crucial in fields ranging from medicinal chemistry to materials science. A key building block in the synthesis of these vital structures is 3,5-dimethyl-2-cyclohexen-1-one. This technical guide provides a comprehensive overview of the role of this precursor in the synthesis of polyene chromophores, detailing key reactions, experimental protocols, and quantitative data for the synthesis of these valuable compounds.

Core Synthetic Strategies: Building the Polyene Chain

The conversion of this compound into polyene chromophores primarily relies on olefination reactions that extend the conjugated system. The most prominent and effective methods employed are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These reactions involve the coupling of the ketone with a phosphorus-stabilized carbanion (a phosphorane in the Wittig reaction or a phosphonate (B1237965) carbanion in the HWE reaction) to form a new carbon-carbon double bond.

The general workflow for these synthetic routes can be visualized as a sequence of chain-elongation steps, where the cyclic ketone serves as the initial building block.

Caption: General synthetic workflow for polyene chromophores.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, often favoring the formation of (E)-alkenes.[1][2] This reaction utilizes a phosphonate carbanion, which is typically more nucleophilic than the corresponding Wittig reagent, allowing for reactions with a broader range of aldehydes and ketones.[1] A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification.[1]

The reaction proceeds through the deprotonation of a phosphonate ester to form a carbanion, which then undergoes nucleophilic addition to the carbonyl group of this compound. The resulting intermediate then eliminates a phosphate (B84403) ester to yield the desired polyene.

Caption: Key steps in the Horner-Wadsworth-Emmons reaction.

The Wittig Reaction

The Wittig reaction provides another powerful route to polyenes, involving the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[3] The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides often favor the formation of (Z)-alkenes.[3]

The preparation of the Wittig reagent itself is a critical step, typically involving the reaction of triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base.

Experimental Protocols

While specific detailed protocols for the synthesis of a wide range of polyenes from this compound are proprietary or scattered across specialized literature, a general procedure for a Horner-Wadsworth-Emmons reaction can be outlined as follows. This protocol is a representative example and may require optimization for specific target molecules.

General Protocol for Horner-Wadsworth-Emmons Olefination:

-

Preparation of the Phosphonate Ylide:

-

To a solution of the desired phosphonate ester (e.g., a triethyl phosphonoacetate derivative) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen) at a reduced temperature (e.g., -78 °C or 0 °C), a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) is added portion-wise.

-

The reaction mixture is stirred at the reduced temperature for a specified time (e.g., 30-60 minutes) to ensure complete formation of the phosphonate carbanion.

-

-

Reaction with this compound:

-

A solution of this compound in the same anhydrous solvent is then added dropwise to the pre-formed ylide solution at the same reduced temperature.

-

The reaction is allowed to proceed at this temperature for a period and then gradually warmed to room temperature and stirred for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure polyene chromophore.

-

Quantitative Data

The yield and spectroscopic properties of the resulting polyene chromophores are highly dependent on the specific reactants and reaction conditions employed. The following tables summarize representative, though not exhaustive, data that could be expected from such syntheses.

Table 1: Representative Reaction Yields

| Olefination Method | Phosphonate/Phosphonium Salt | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| HWE | Triethyl phosphonoacetate | NaH | THF | 0 to RT | 60-85 |

| HWE | (Diethoxyphosphoryl)acetonitrile | n-BuLi | THF | -78 to RT | 55-80 |

| Wittig | (Carbethoxymethylene)triphenylphosphorane | - | Toluene | Reflux | 50-75 |

Table 2: Representative Spectroscopic Data for a Model Triene Product

| Spectroscopic Technique | Characteristic Data |

| UV-Vis (in Ethanol) | λmax ≈ 280-320 nm |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.8-7.5 (olefinic protons), 1.0-2.5 (aliphatic protons) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 120-140 (olefinic carbons), 190-200 (carbonyl carbon, if present), 20-40 (aliphatic carbons) |

| Mass Spectrometry (EI) | Molecular ion peak corresponding to the expected mass |

Applications in the Synthesis of Biologically Active Molecules

This compound serves as a crucial starting material for the synthesis of various biologically important polyenes, including analogs of retinoids and carotenoids. These classes of compounds are known for their roles in vision, gene regulation, and antioxidant activity. The synthetic pathways often involve the iterative application of olefination reactions to build up the characteristic polyene chain.

The biosynthesis of many carotenoids, for instance, involves the condensation of C5 isoprenoid units.[4] Chemical synthesis often mimics this modular approach, with this compound providing a foundational C8 cyclic fragment.

Caption: Conceptual pathway for carotenoid analog synthesis.

Conclusion

This compound stands as a versatile and valuable precursor in the synthesis of a diverse range of polyene chromophores. Its reactivity in olefination reactions, particularly the Horner-Wadsworth-Emmons and Wittig reactions, provides a reliable and efficient means to construct the conjugated polyene systems that are central to the function of many biologically active molecules and advanced materials. The methodologies outlined in this guide, coupled with the representative data, offer a solid foundation for researchers and drug development professionals to explore the rich synthetic possibilities offered by this key building block. Further investigation into stereoselective olefination methods and the development of novel chain-elongation strategies will undoubtedly continue to expand the utility of this compound in the creation of complex and functional polyene structures.

References

The Enigmatic Presence of 3,5-Dimethyl-2-cyclohexen-1-one Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-2-cyclohexen-1-one and its derivatives represent a class of cyclic ketones that have garnered interest in various scientific disciplines, from chemical ecology to drug discovery. Their natural occurrence, while not widespread, is significant, with identified roles as signaling molecules in insects and potential bioactive properties from microbial sources. This technical guide provides a comprehensive overview of the known natural sources of these compounds, details on their isolation and characterization, and insights into their biosynthesis and ecological significance.

Natural Occurrence and Quantitative Analysis

The presence of this compound and its derivatives has been documented in a limited number of natural sources, primarily in the plant and fungal kingdoms, and as an insect pheromone. Quantitative data remains relatively sparse in the scientific literature, highlighting a need for further research in this area.

One notable example is the related compound, 3-methylcyclohex-2-en-1-one (MCH), which serves as an anti-aggregation pheromone for the Douglas-fir beetle (Dendroctonus pseudotsugae).[1][2][3] This compound is released to regulate population density and prevent over-infestation of host trees. While the focus has been on MCH, the potential for the presence of dimethylated derivatives in this or other insect species warrants investigation.

In the plant kingdom, the flowers of Acacia farnesiana have been analyzed for their volatile components.[4][5][6][7] While a comprehensive list of compounds has been identified, the explicit quantification of this compound or its derivatives in these studies is not consistently reported, suggesting that if present, it may be in trace amounts. Further targeted analysis of Acacia species and other aromatic plants could reveal more definitive quantitative data.

Endophytic fungi have emerged as a promising source of novel bioactive compounds, including cyclohexenone derivatives. Studies have reported the isolation of various oxygenated cyclohexenone derivatives from these fungi. While specific quantitative data for this compound is not yet available, the existing research provides a strong rationale for screening fungal endophytes for these specific compounds.

Table 1: Documented and Potential Natural Sources of this compound Derivatives

| Natural Source Kingdom | Species (Common Name) | Compound/Derivative | Role/Significance | Quantitative Data Availability |

| Insecta | Dendroctonus pseudotsugae (Douglas-fir beetle) | 3-Methylcyclohex-2-en-1-one (related compound) | Anti-aggregation pheromone | Modeled concentrations for dispersal studies available.[1][2][3] |

| Plantae | Acacia farnesiana | Potential presence of volatile derivatives | Aromatic component | Not explicitly quantified in available studies.[4][5][6][7] |

| Fungi | Endophytic fungi | Oxygenated cyclohexenone derivatives | Potential bioactive compounds | Not available for this compound. |

Experimental Protocols

The successful isolation and characterization of this compound derivatives from natural sources hinge on the application of appropriate experimental methodologies.

Extraction and Isolation from Fungal Cultures

A general protocol for the extraction of secondary metabolites from fungal cultures, which can be adapted for the targeting of cyclohexenone derivatives, is as follows:

-

Culturing: Grow the fungal strain of interest on a suitable solid or liquid medium to encourage the production of secondary metabolites.

-

Extraction:

-

For solid cultures, the fungal mass, including the medium, is typically macerated and extracted with a polar organic solvent such as ethyl acetate (B1210297) or methanol.

-

For liquid cultures, the mycelium is separated from the broth, and both can be extracted separately. The broth is often extracted with a water-immiscible organic solvent like ethyl acetate, while the mycelial mat can be extracted with a more polar solvent.

-

-

Purification: The crude extract is then subjected to various chromatographic techniques for purification. This may include:

-

Column Chromatography: Using silica (B1680970) gel or other stationary phases to perform initial fractionation of the extract based on polarity.

-

High-Performance Liquid Chromatography (HPLC): For finer separation and purification of the target compounds. Reverse-phase columns are commonly used for moderately polar compounds like cyclohexenones.

-

Gas Chromatography (GC): Particularly useful for the analysis of volatile derivatives.

-

Analysis and Characterization

Once isolated, the structure of the compounds is elucidated using a combination of spectroscopic techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for the identification of volatile compounds in complex mixtures. The retention time and mass spectrum of an unknown compound can be compared to that of a known standard for positive identification.[8][9][10][11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical structure and connectivity of atoms within the molecule.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as the characteristic carbonyl (C=O) stretch of the ketone group.

Biosynthesis

The biosynthetic pathways leading to this compound and its derivatives in nature are not yet fully elucidated. However, they are likely derived from common isoprenoid or polyketide precursors.

The general biosynthetic pathway for terpenes, which could lead to cyclohexenone structures, involves the head-to-tail condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) units to form geranyl pyrophosphate (GPP), a C10 precursor. Cyclization of GPP, followed by a series of enzymatic modifications such as oxidation, reduction, and methylation, could lead to the formation of various monoterpenoids, including dimethylated cyclohexenone structures.

In fungi, polyketide synthases (PKSs) are responsible for the biosynthesis of a wide array of secondary metabolites. A polyketide chain, formed from the condensation of acetyl-CoA and malonyl-CoA units, can undergo cyclization and subsequent enzymatic modifications to yield diverse cyclic compounds. It is plausible that a fungal PKS pathway could be responsible for the formation of the cyclohexenone ring, which is then further modified by methyltransferases to yield this compound.

Signaling Pathways

The most well-understood signaling role of a related cyclohexenone is that of 3-methylcyclohex-2-en-1-one (MCH) in the Douglas-fir beetle. While the specific intracellular signaling cascade for this pheromone is a complex area of ongoing research, a generalized workflow for insect pheromone reception can be described.

References

- 1. Predicting Dendroctonus pseudotsugae (Coleoptera: Curculionidae) antiaggregation pheromone concentrations using an instantaneous puff dispersion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semiochemical.com [semiochemical.com]

- 3. researchgate.net [researchgate.net]

- 4. acgpubs.org [acgpubs.org]

- 5. acgpubs.org [acgpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) Study of Volatile Components of Acacia Farnesiana [research.amanote.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Biochemical Profile by GC–MS of Fungal Biomass Produced from the Ascospores of Tirmania nivea as a Natural Renewable Resource [mdpi.com]

- 10. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

The Regioselective Reactivity of α,β-Unsaturated Ketones with Nucleophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α,β-Unsaturated ketones are a pivotal class of organic compounds, integral to numerous synthetic methodologies and forming the backbone of many pharmacologically active molecules. Their unique electronic structure, characterized by a conjugated system encompassing a carbonyl group and a carbon-carbon double bond, presents two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-2) and the β-carbon (C-4). This dual reactivity gives rise to two competing pathways: direct (1,2) addition to the carbonyl group and conjugate (1,4) or Michael addition to the β-carbon. The regioselectivity of this addition is a critical aspect of their chemistry, governed by a delicate interplay of factors including the nature of the nucleophile, the structure of the unsaturated ketone, and the reaction conditions. This technical guide provides an in-depth exploration of the fundamental principles governing this reactivity, supported by quantitative data, detailed experimental protocols for key transformations, and visualizations of the underlying mechanistic pathways.

Core Principles of Reactivity

The reactivity of α,β-unsaturated ketones is best understood by examining their resonance structures, which reveal the delocalization of electron density and the presence of two electrophilic centers.

The carbonyl carbon (C-2) is inherently electrophilic due to the polarization of the C=O bond. Additionally, the β-carbon (C-4) acquires a partial positive charge through conjugation, making it susceptible to nucleophilic attack. This leads to two primary reaction pathways:

-

1,2-Addition (Direct Addition): The nucleophile directly attacks the electrophilic carbonyl carbon. This pathway is analogous to the nucleophilic addition to saturated aldehydes and ketones.

-

1,4-Addition (Conjugate or Michael Addition): The nucleophile attacks the electrophilic β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product.[1]

The competition between these two pathways is dictated by several factors, which can be manipulated to achieve the desired regioselectivity.

The Role of the Nucleophile: Hard and Soft Acid-Base (HSAB) Theory

The Hard and Soft Acid-Base (HSAB) theory provides a robust framework for predicting the regioselectivity of nucleophilic attack.[2]

-

Hard Nucleophiles: These are typically characterized by a high charge density, are not easily polarizable, and have a high-energy highest occupied molecular orbital (HOMO). Examples include organolithium reagents, Grignard reagents, and metal hydrides. Hard nucleophiles favor 1,2-addition due to the strong electrostatic interaction with the hard electrophilic carbonyl carbon.[2][3]

-

Soft Nucleophiles: These have a lower charge density, are more polarizable, and possess a lower-energy HOMO. Examples include organocuprates (Gilman reagents), thiolates, and enolates derived from dicarbonyl compounds. Soft nucleophiles preferentially undergo 1,4-addition , which is governed by orbital overlap with the softer electrophilic β-carbon.[2][3]

Kinetic versus Thermodynamic Control

The regioselectivity can also be understood in terms of kinetic and thermodynamic control of the reaction.

-

Kinetic Control: This is favored under irreversible conditions, such as low temperatures and with strong, non-basic nucleophiles. The product that is formed fastest is the major product. 1,2-addition is generally the kinetically favored pathway as the carbonyl carbon is often more electrophilic.[1][4][5][6]

-

Thermodynamic Control: This is favored under reversible conditions, typically at higher temperatures with weaker, more basic nucleophiles. The most stable product is the major product. The 1,4-adduct is usually the thermodynamically more stable product because the strong carbon-oxygen double bond is retained.[5][6]

Quantitative Data Presentation

The following tables summarize the regioselectivity of nucleophilic additions to α,β-unsaturated ketones, highlighting the influence of the nucleophile and reaction conditions.

Table 1: Regioselectivity of Organometallic Reagents with Chalcone (B49325)

| Nucleophile | Reagent | Predominant Product | Approximate Yield (%) | Reference |

| Hard | Phenylmagnesium bromide (PhMgBr) | 1,2-Addition | >90 | General textbook knowledge |

| Hard | Phenyllithium (PhLi) | 1,2-Addition | >95 | General textbook knowledge |

| Soft | Lithium diphenylcuprate (Ph₂CuLi) | 1,4-Addition | >95 | General textbook knowledge |

Table 2: Influence of Reaction Conditions on Enolate Addition to Cyclohexenone

| Enolate Source | Base | Temperature (°C) | Product Type | Major Product | Reference |

| 2-Methylcyclohexanone | LDA | -78 | Kinetic | Less substituted enolate attacks | [4] |

| 2-Methylcyclohexanone | NaH | 25 | Thermodynamic | More substituted enolate attacks | [4] |

Experimental Protocols

Protocol for 1,4-Conjugate Addition of a Gilman Reagent to an Enone

This protocol describes the preparation of a Gilman reagent (lithium dimethylcuprate) and its subsequent conjugate addition to cyclohexenone.

Materials:

-

Methyllithium (MeLi) in diethyl ether

-

Copper(I) iodide (CuI)

-

Cyclohexenone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of the Gilman Reagent:

-

To a flame-dried, nitrogen-purged flask containing CuI (1.0 eq) in anhydrous diethyl ether at 0 °C, slowly add a solution of MeLi (2.0 eq) in diethyl ether.

-

Stir the resulting colorless solution at 0 °C for 30 minutes.

-

-

Conjugate Addition:

-

Cool the Gilman reagent solution to -78 °C (acetone/dry ice bath).

-

Slowly add a solution of cyclohexenone (1.0 eq) in anhydrous diethyl ether to the Gilman reagent.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

-

Work-up:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol for Michael Addition of Diethyl Malonate to Chalcone

This protocol details the base-catalyzed Michael addition of a soft carbon nucleophile to an α,β-unsaturated ketone.[7][8][9][10]

Materials:

-

Chalcone

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve chalcone (1.0 eq) in ethanol.

-

Add diethyl malonate (1.2 eq) to the solution.

-

Cool the mixture in an ice bath.

-

-

Addition of Base:

-

Slowly add a solution of sodium ethoxide (0.1 eq) in ethanol to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

-

Work-up:

-

Neutralize the reaction mixture with 1 M HCl.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by recrystallization or flash column chromatography.

-

Protocol for Robinson Annulation: A Tandem Michael-Aldol Reaction

The Robinson annulation is a powerful ring-forming reaction that begins with a Michael addition, followed by an intramolecular aldol (B89426) condensation.[11][12][13][14]

Materials:

-

Methyl vinyl ketone (MVK)

-

Potassium hydroxide (B78521) (KOH)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

Dissolve cyclohexanone (1.2 eq) in methanol in a round-bottom flask.

-

Add a solution of potassium hydroxide (0.2 eq) in methanol.

-

Cool the mixture to 0 °C.

-

-

Addition of Michael Acceptor:

-

Slowly add methyl vinyl ketone (1.0 eq) to the cooled solution.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

-

Work-up:

-

Neutralize the reaction with dilute HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the resulting α,β-unsaturated ketone by distillation or column chromatography.

-

Visualization of Reaction Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. longdom.org [longdom.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Robinson annulation - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chemistwizards.com [chemistwizards.com]

- 14. total-synthesis.com [total-synthesis.com]

IUPAC nomenclature and alternative names for 3,5-Dimethyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3,5-Dimethyl-2-cyclohexen-1-one, including its nomenclature, physicochemical properties, spectral data, synthesis protocols, and key applications. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Nomenclature and Chemical Identity

This compound is a cyclic ketone with the systematic IUPAC name 3,5-dimethylcyclohex-2-en-1-one . It is also known by several alternative names.[1][2]

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 3,5-dimethylcyclohex-2-en-1-one |

| Alternative Names | 3,5-Dimethylcyclohex-2-enone, 2-Cyclohexen-1-one, 3,5-dimethyl-[1][3] |

| CAS Number | 1123-09-7[1] |

| Molecular Formula | C₈H₁₂O[4] |

| Molecular Weight | 124.18 g/mol [4] |

| InChI Key | NOQKKFBBAODEHN-UHFFFAOYSA-N[4] |

| SMILES | CC1CC(C)=CC(=O)C1[4] |

Physicochemical Properties

This compound is a liquid at room temperature with a boiling point of 211-212 °C.[5] A summary of its key physical and chemical properties is provided below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Liquid | [4] |

| Boiling Point | 211-212 °C | [5] |

| Density | 0.881 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.483 | [4] |

| Flash Point | 79 °C (closed cup) | [4] |

| Purity | ≥98% (commercially available) | [2] |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.

Table 3: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~5.8 | s | H-2 |

| ~2.2 | m | H-4 |

| ~2.0 | m | H-5 |

| ~1.9 | s | CH₃ at C-3 |

| ~1.0 | d | CH₃ at C-5 |

| ~2.3 | m | H-6 |

Table 4: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| ~199 | C-1 (C=O) |

| ~162 | C-3 |

| ~126 | C-2 |

| ~45 | C-4 |

| ~30 | C-5 |

| ~50 | C-6 |

| ~24 | CH₃ at C-3 |

| ~21 | CH₃ at C-5 |

Table 5: IR and Mass Spectrometry Data of this compound

| Spectroscopic Technique | Key Data |

| IR Spectroscopy (cm⁻¹) | ~1665 (C=O stretching), ~1635 (C=C stretching) |

| Mass Spectrometry (m/z) | 124 (M+), 82, 67, 54 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the intramolecular condensation of an appropriate diketone.

Protocol:

-

Reaction Setup: A solution of 2,4-diacetyl-3-methylpentanedioate is prepared.

-

Cyclization: The solution is treated with a dehydrating agent, such as sulfuric acid, and heated to induce an intramolecular aldol (B89426) condensation followed by dehydration.

-

Workup and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified by distillation under reduced pressure.

Below is a graphical representation of the synthesis workflow.

Applications in Research and Development

Precursor for Nonlinear Optical Chromophores

This compound serves as a valuable precursor in the synthesis of configurationally locked polyene chromophores.[6] These chromophores are of significant interest in the development of materials with high nonlinear optical (NLO) activity, which have potential applications in optoelectronics and photonics.

The synthesis of these complex molecules often involves a multi-step process, beginning with the functionalization of the this compound core.

Role in Drug Development and as a Biochemical

This compound is described as a useful biochemical.[2] While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its structural motif is found in various natural products. As a versatile chemical intermediate, it holds potential for the synthesis of novel bioactive molecules. Further research is warranted to fully elucidate its biological functions and potential applications in drug discovery. The structural similarity to components of some natural products suggests potential roles in metabolic pathways or as a signaling molecule that are yet to be fully explored.

Conclusion

This compound is a well-characterized compound with established utility in chemical synthesis, particularly as a precursor to advanced materials such as nonlinear optical chromophores. Its physicochemical and spectroscopic properties are well-documented, and reliable synthesis protocols are available. While its direct biological role is an area requiring further investigation, its presence in natural products and its utility as a synthetic building block make it a compound of continuing interest for researchers in chemistry and drug development.

References

- 1. 3,5-Dimethylcyclohex-2-en-1-one | C8H12O | CID 14291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 1123-09-7 [thegoodscentscompany.com]

- 4. This compound 98 1123-09-7 [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Molecular formula and weight of 3,5-Dimethyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 3,5-Dimethyl-2-cyclohexen-1-one (CAS No: 1123-09-7), a valuable intermediate in organic synthesis.

Core Properties and Identification

This compound is a cyclic ketone with the molecular formula C₈H₁₂O.[1][2][3][4] It is recognized as a useful biochemical and a versatile starting material for the synthesis of various organic compounds.[2][4]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O | [1][2][5] |

| Molecular Weight | 124.18 g/mol | [1][2][5] |

| CAS Number | 1123-09-7 | [1][2] |

| Appearance | Liquid | |

| Boiling Point | 211-212 °C | [5] |

| Density | 0.881 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.483 | [5] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [6] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. Available spectral information includes:

-

¹H NMR and ¹³C NMR: Detailed NMR spectra are available for structural elucidation.[4][7]

-

Mass Spectrometry: The mass spectrum (electron ionization) is a key tool for determining its molecular weight and fragmentation pattern.[8]

-

Infrared (IR) Spectroscopy: IR spectra, including FTIR and ATR-IR, are available, providing information about the functional groups present in the molecule.[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the cyclization of a diketone precursor. A detailed experimental protocol is provided below.

Preparation from Diethyl 2,4-diacetyl-3-methylpentanedioate

This protocol outlines the synthesis via acid-catalyzed intramolecular condensation followed by hydrolysis and decarboxylation.

Materials:

-

Diethyl 2,4-diacetyl-3-methylpentanedioate

-

Concentrated Sulfuric Acid

-

Water

-

Unglazed porcelain pieces

-

Anhydrous Potassium Carbonate

-

Calcium Chloride

Procedure:

-

A mixture of 400 g of water and 100 g of concentrated sulfuric acid is prepared in a round-bottom flask fitted with a reflux condenser.[9]

-

Diethyl 2,4-diacetyl-3-methylpentanedioate is liquefied by heating in a water bath and poured into the acid mixture. A few pieces of unglazed porcelain are added to ensure smooth boiling.[9]

-

The reaction mixture is heated to a lively boil on a wire gauze. After approximately seven hours of heating, the reflux condenser is replaced with a standard condenser.[9]

-

Steam is passed into the mixture, and about 100 mL of distillate is collected. This process of refluxing for seven hours followed by steam distillation of 100 mL is repeated on two subsequent days.[9]

-

The steam distillation is continued until only a minute quantity of oil separates from a test portion of the distillate when saturated with solid potassium carbonate.[9]

-

The collected distillates are combined, and solid anhydrous potassium carbonate is added until the solution is saturated. A brownish-red oily layer of 3,5-dimethylcyclohex-2-en-1-one and alcohol separates.[9]

-

The oily layer is separated using a dropping funnel, and the alcohol is removed by distillation.[9]

-

The residue is dried over calcium chloride and then purified by fractional distillation. The fraction boiling between 200-215 °C is collected, yielding the pure product.[9]

The workflow for this synthesis is illustrated in the diagram below.

Applications in Research and Drug Development

This compound serves as a key building block in organic chemistry. Its α,β-unsaturated ketone moiety is reactive and allows for a variety of chemical transformations.

-

Precursor for Complex Molecules: It is a precursor to configurationally locked polyene chromophores, which have applications in materials science and nonlinear optics.[2][10]

-

Building Block for Bioactive Scaffolds: The cyclohexenone core is a structural motif found in numerous bioactive natural products and synthetic compounds.[11] Derivatives of cyclohexenone have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While direct applications of this compound in drug development are not extensively documented, its role as a starting material for more complex, biologically active molecules is significant.

-

Robinson Annulation: As a substituted cyclohexenone, it is a product type that can be formed via the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to create six-membered rings.[12][13] This reaction is fundamental in the synthesis of steroids, terpenes, and alkaloids.[12] The synthesis of the hormone estrone, for example, utilizes a Robinson annulation step.[14]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. This compound(1123-09-7) 1H NMR spectrum [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. jk-sci.com [jk-sci.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 2-Cyclohexen-1-one, 3,5-dimethyl- [webbook.nist.gov]

- 9. prepchem.com [prepchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Robinson annulation - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Safety and Handling of 3,5-Dimethyl-2-cyclohexen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-2-cyclohexen-1-one is a chemical compound with applications in various research and synthesis processes. A thorough understanding of its safety and handling is paramount for its use in a laboratory or industrial setting. This technical guide provides comprehensive information on the safety, handling, and toxicological properties of this compound, intended for professionals in research and drug development. The information is compiled from various safety data sheets and chemical databases. It is important to note that while comprehensive, the toxicological properties of this specific substance have not been fully investigated. Therefore, adherence to strict safety protocols is essential.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior under various experimental and storage conditions.

| Property | Value |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| Appearance | Clear colorless to very faint yellow liquid[1] |

| Odor | Ketone odor[1] |

| Boiling Point | 211-212 °C[2][3][4] |

| Density | 0.881 g/mL at 25 °C[2][4] |

| Flash Point | 79 °C (174.2 °F) - closed cup[2] |

| Refractive Index | n20/D 1.483[2] |

| Solubility | Slightly soluble in water.[1] Soluble in alcohol.[5] |

| Vapor Density | 4.28[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid[6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[6] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[6] |

GHS Pictogram:

Signal Word: Warning[6]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling

-

Wash thoroughly after handling.[1]

-

Use only in a well-ventilated area.[1]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Keep container tightly closed.[1]

-

Keep away from heat, sparks, and flame.[1]

-

Avoid ingestion and inhalation.[1]

-

Use non-sparking tools.[7]

-

Take precautionary measures against static discharge.[7]

Storage

-